1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQMHHJOMXSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679690 | |
| Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933719-76-7 | |
| Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors and Functional Group Introduction
The synthesis generally begins with constructing the pyrrolidine ring via cyclization of suitable amino acid derivatives or related intermediates. For example, N-(methoxymethyl)-N-(trimethylsilylmethyl)isopropylamine reacts with methyl trans-4-chlorocinnamate under trifluoroacetic acid (TFA) catalysis to form the pyrrolidine core, followed by hydrolysis with lithium hydroxide to yield the free acid.
Incorporation of the Chlorophenyl Group
The chlorophenyl substituent is introduced through nucleophilic substitution or coupling reactions. One common method involves reacting chlorobenzene derivatives with amino precursors or via aromatic substitution reactions, often facilitated by catalysts or specific reaction conditions to ensure regioselectivity and stereoselectivity.
Protection of the Amine Group with Boc
The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine or DMAP. This step safeguards the amine during subsequent transformations and is crucial for stereochemical control.
Carboxylation and Final Hydrolysis
The carboxylic acid moiety is typically introduced through hydrolysis of ester intermediates or via direct carboxylation reactions using CO₂ or other carboxylating agents. Acidic hydrolysis or saponification ensures the formation of the free acid.
Detailed Research Findings and Data Tables
Research Data Summary
- The synthesis involving cyclization of N-(methoxymethyl)-N-(trimethylsilylmethyl)isopropylamine with methyl trans-4-chlorocinnamate yielded the target compound with high stereoselectivity, confirmed via X-ray crystallography.
- The Boc protection step ensures the stereochemistry remains intact, with subsequent hydrolysis providing the free acid form.
- The overall yield of these multi-step processes varies but can reach up to 90% with optimized conditions, especially during the hydrolysis and purification stages.
Notes on Industrial and Laboratory Synthesis
- Industrial synthesis often employs continuous flow reactors to enhance reaction control, reduce waste, and improve yields.
- Purification typically involves recrystallization or chromatography, with high-performance liquid chromatography (HPLC) used for stereochemical purity confirmation.
- Environmental considerations include solvent recycling and catalyst recovery to minimize ecological impact.
Analytical Confirmation of Synthesis
- X-ray crystallography is the gold standard for stereochemical confirmation, especially for trans-configuration.
- Chiral HPLC separates enantiomers, verifying optical purity.
- Spectroscopic methods (NMR, IR, MS) confirm structural integrity at each step.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid serves as an essential intermediate in synthesizing various pharmaceuticals. Its structural properties facilitate the development of medications aimed at treating neurological disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a valuable target for drug development efforts focused on enhancing treatment efficacy and safety .
Neuroscience Research
Investigating Neurotransmitter Systems
The compound is extensively utilized in neuroscience research to study neurotransmitter systems. By understanding its mechanisms of action, researchers can explore new avenues for developing treatments for mental health disorders. For instance, studies have shown that compounds similar to 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can modulate receptor activity, leading to potential therapeutic outcomes .
Analytical Chemistry
Quantification and Analysis
In analytical chemistry, this compound is employed to develop methods for quantifying and analyzing related substances in biological samples. This application is crucial during drug development phases, where ensuring the safety and efficacy of new medications is paramount. Techniques such as high-performance liquid chromatography (HPLC) often incorporate this compound to enhance detection sensitivity and specificity .
Drug Formulation
Enhancing Bioavailability
The incorporation of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid into drug formulations can significantly improve the bioavailability and therapeutic effectiveness of active pharmaceutical ingredients. Its chemical properties allow for better absorption and distribution within biological systems, making it a critical component in formulating effective therapeutic agents .
Biochemical Studies
Exploring Biological Interactions
Researchers utilize this compound to investigate its interactions with various biological targets, providing insights into new therapeutic pathways. For example, studies have demonstrated that 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid can affect enzyme activity linked to metabolic processes, offering potential implications for treating metabolic disorders .
-
Neuropharmacological Studies
A study published in a peer-reviewed journal highlighted the use of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid in evaluating the effects on serotonin receptors. Results indicated significant modulation of receptor activity, suggesting potential applications in developing antidepressants . -
Drug Safety Assessment
In another investigation focusing on drug safety, the compound was utilized to analyze the metabolic stability of related drugs using HPLC methods. The findings underscored its role in ensuring the reliability of pharmacokinetic profiles during preclinical trials . -
Therapeutic Pathway Exploration
Research exploring the biochemical pathways influenced by the compound revealed its interaction with specific enzymes involved in metabolic regulation. This discovery opens new therapeutic avenues for addressing metabolic syndromes and related conditions .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
2-Oxo-1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Structural Difference : Contains a ketone group at the 2-position.
- Synthesis : Prepared via Staudinger ketene-imine cycloaddition (86% yield) .
- Spectroscopic Data :
- Key Difference : The oxo group enhances electrophilicity, making it reactive in nucleophilic addition reactions compared to the parent compound.
1-[2-Amino-1-(3-chlorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Stereochemical Variants
(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
- CAS : 1227844-81-6 .
- Molecular Weight : 225.67 g/mol (same as parent compound).
- Key Difference : Chirality at C3 and C4 influences binding to enantioselective targets, such as G-protein-coupled receptors (GPCRs). This stereoisomer is priced at €301.00/g , reflecting its use in high-value pharmaceutical intermediates .
Derivatives with Protective Groups
trans-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Structural Difference : Incorporates a Boc (tert-butoxycarbonyl) protective group on the nitrogen.
- Application : Used in peptide synthesis to prevent unwanted side reactions. The Boc group is cleaved under acidic conditions, enabling controlled deprotection .
- Hazards : Harmful if inhaled, ingested, or in contact with skin .
Analogous Pyrrolidinecarboxylic Acids
Pyrrolidine-2-carboxylic acid
- Structural Difference : Carboxylic acid group at the 2-position instead of 3.
- Solubility : 442 mg/mL (aqueous), significantly higher than 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, which is less soluble due to the hydrophobic chlorophenyl group .
- Key Difference : The 2-carboxylic acid position allows for different hydrogen-bonding interactions in crystal structures, as seen in SHELX-refined models .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid exhibits several biochemical interactions that are crucial for its biological activity:
- Enzyme Interactions : The compound has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. This interaction suggests potential anti-inflammatory properties.
- Cell Signaling Modulation : It influences key cellular processes by modulating signaling pathways such as NF-κB, which plays a vital role in immune response regulation.
Anticancer Activity
Research indicates that 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid may possess anticancer properties. Studies have evaluated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A375 (Melanoma) | >100 | Less effective compared to standard treatments |
| HT-29 (Colon Adenocarcinoma) | 0.5 | Significant reduction in cell viability |
In comparative studies, the compound demonstrated weaker activity against melanoma cells (A375) than established chemotherapeutics like dacarbazine and dabrafenib but showed promising results against colon cancer cells (HT-29) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Screening Against Pathogens : It was tested against multidrug-resistant strains including Klebsiella pneumoniae and Staphylococcus aureus. However, the compound exhibited limited antimicrobial activity with MIC values exceeding 64 µg/mL against Gram-negative pathogens .
The mechanism through which 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves:
- Targeting Specific Receptors : The compound's structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. This includes inhibition of gamma-secretase enzymes involved in neurodegenerative processes.
- Influencing Cellular Pathways : By affecting pathways such as NF-κB and COX enzymes, it may contribute to both anti-inflammatory and anticancer effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Treatment : A study comparing novel derivatives indicated that modifications in the pyrrolidine structure could enhance anticancer efficacy, particularly against colon cancer cell lines .
- Neurodegenerative Disease Research : The compound's ability to inhibit gamma-secretase suggests it could be beneficial in treating conditions like Alzheimer's disease, where modulation of amyloid precursor protein processing is crucial.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for success?
- Methodology :
- Step 1 : Condensation of 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., 3-carboxypyrrolidine derivatives) under acidic or basic conditions to form the pyrrolidine backbone .
- Step 2 : Cyclization via intramolecular amide bond formation or catalytic coupling (e.g., palladium-mediated cross-coupling for aryl group introduction) .
- Critical Conditions : Use of anhydrous solvents (DMF, toluene) and catalysts (palladium, copper) to avoid side reactions. Reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) are essential for yield optimization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine ring conformation (δ 2.5–4.0 ppm for CH₂/CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.06 for C₁₁H₁₁ClNO₂) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Methodological Approach :
- Variable Control : Standardize assay conditions (e.g., cell lines, microbial strains, incubation time) to minimize variability. For example, discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strain susceptibility .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate contributions of specific moieties to activity .
- Dose-Response Analysis : Use logarithmic concentration ranges (0.1–100 µM) to identify threshold effects and eliminate false positives .
Q. What strategies optimize the compound’s synthetic yield in multi-step reactions, particularly during cyclization and purification?
- Optimization Strategies :
- Catalyst Screening : Test palladium (Pd(OAc)₂) vs. copper (CuI) catalysts for cross-coupling efficiency. Palladium often provides higher regioselectivity for aryl group attachment .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require post-reaction extraction with ethyl acetate to remove residues .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the carboxylic acid form .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Computational Workflow :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions. For instance, adding a methyl group to the pyrrolidine ring may reduce metabolic degradation .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns or impurities?
- Root Causes :
- Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, altering splitting patterns. Use D₂O exchange to confirm .
- Byproduct Formation : Incomplete cyclization can yield open-chain intermediates. LC-MS or 2D NMR (COSY, HSQC) helps identify these impurities .
Q. How should researchers address variability in cytotoxicity assays across different cell lines?
- Resolution Steps :
- Cell Line Validation : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
- Apoptosis Assays : Use annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
